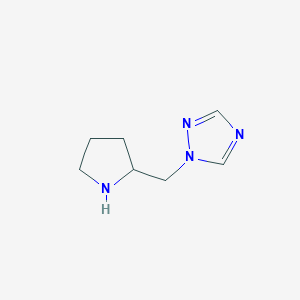
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a compound that is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives have been synthesized and studied for their potential as antibacterial, antifungal, anti-inflammatory, and antimalarial agents, as well as for their use in material science and catalysis .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," a term that refers to a variety of efficient, wide-ranging synthetic reactions. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using sodium ascorbate and copper (II) sulfate pentahydrate, yielding high reaction efficiencies . Additionally, 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, have been synthesized through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, a metal-free strategy that features short reaction times and high yields .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the stereochemistry and confirm the structure of these compounds . For example, the crystal structure of a related triazole compound was determined, providing insights into the molecular geometry and potential for future material design .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. They have been used as ligands in the formation of metal complexes, which exhibit different structural and photophysical properties . The reactivity of these compounds can be influenced by the substituents on the triazole ring, as demonstrated by the synthesis of 4-pyrrolin-2-ones via Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical and photophysical properties of triazole-based metal complexes have been studied, revealing differences in stability and excited state lifetimes . Theoretical calculations, including density functional theory (DFT), have been employed to predict reactivity parameters and non-linear optical properties, which are important for the design of new materials .
Applications De Recherche Scientifique
Synthesis and Derivative Development
- Synthesis of N-Substituted Pyrrolidine Derivatives : Research demonstrates the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring. These derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, have been prepared for potential biological applications, reflecting the significance of 1,2,4-triazoles in clinical drugs (Prasad et al., 2021).
Chemical Properties and Synthesis Techniques
- Preparation of 1-(pyrrolidin-2-yl)-1H-azoles : A method for preparing 1-(pyrrolidin-2-ylmethyl)-1H-azoles, including -1H-1,2,4-triazoles, via alkylation of azoles and deprotection has been reported. This synthesis approach indicates the versatility and utility of these compounds in lead-oriented synthesis of compound libraries (Zhersh et al., 2013).
Biological and Pharmacological Activities
- Antibacterial and Plant Growth Regulatory Activities : A study involving the synthesis of 1H-1,2,4-triazole derivatives containing a pyridine unit revealed antifungal and plant growth regulatory activities. This demonstrates the potential of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole derivatives in agricultural and pharmaceutical sectors (Liu et al., 2007).
Synthesis and Fungicidal Activity
- Fungicidal Activities of Triazole Derivatives : Novel 1,2,4-triazole derivatives, including those with 1-(pyrrolidin-2-ylmethyl) structure, have shown significant fungicidal activities. This research supports the development of new 1,2,4-triazole fungicides for agricultural applications (Bai et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : 1,2,4-Triazole derivatives, including those with pyrrolidin-2-ylmethyl structure, have been investigated as corrosion inhibitors for mild steel. This highlights their potential in industrial applications, especially in preventing metal corrosion (Ma et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(9-3-1)4-11-6-8-5-10-11/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIXGQFDUZRXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



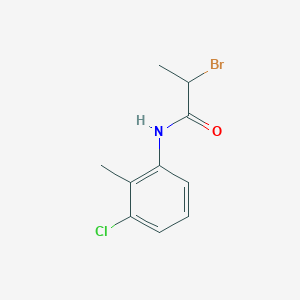

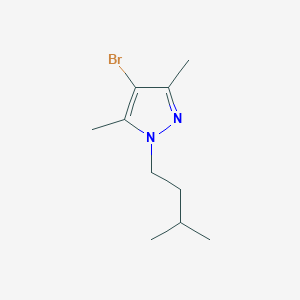
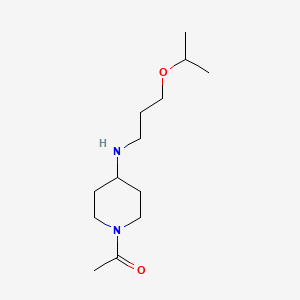
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
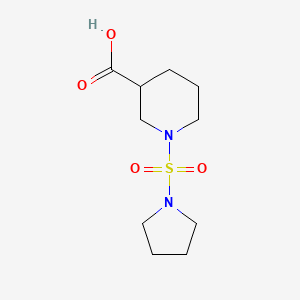
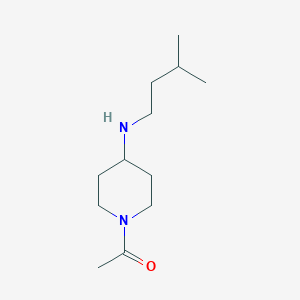
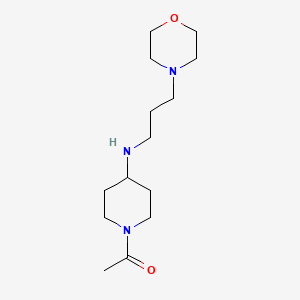
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

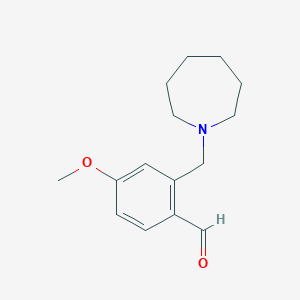
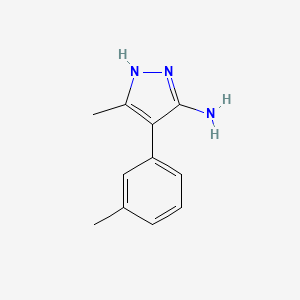

![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)